molecular formula C₂₃H₄₆N₆O₁₃·3H₂SO₄ B001103 Framycetin sulfate CAS No. 1405-10-3

Framycetin sulfate

Cat. No. B001103
CAS RN: 1405-10-3
M. Wt: 712.7 g/mol
InChI Key: KWBUARAINLGYMG-UHFFFAOYSA-N
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Description

Framycetin sulfate, also known as Neomycin B sulfate, is an aminoglycoside antibiotic . It is used in various formulations and combinations with other agents to treat hemorrhoids, eye and ear infections, and to reduce nasal carriage of staphylococcus . It is produced by Streptomyces fradiae and on hydrolysis, it yields neamine and neobiosamine B .


Molecular Structure Analysis

Framycetin sulfate is a small molecule with the chemical formula C23H46N6O13 . Its average molecular weight is 614.6437 .


Physical And Chemical Properties Analysis

Framycetin sulfate is a solid substance that is soluble in water . Its molecular weight is 712.72 .

Scientific Research Applications

  • Framycetin sulfate (0.5%) demonstrates potent bactericidal properties, effectively killing 96.66% of Pseudomonas aeruginosa within 60 minutes. This highlights its potential for high-concentration drug studies and treatments (Rawal, 1987).

  • In ophthalmology, framycetin sulfate, combined with fusidic acid, significantly reduces the metabolic activity of Acanthamoeba polyphaga by around 75%, making it an effective excipient in eye drops (Alestada et al., 2016).

  • Framycetin sulfate has been shown to be superior to nitrofurazone ointment in managing burn wounds, reducing sepsis, and promoting early healing (Sawhney & Sharma, 1990).

  • For treating acute rhinosinusitis, topical therapy with framycetin sulfate is an effective component in complex treatments (Eremin, Dyakov, & Pavlova, 2021).

  • The antibiotic is active against a range of bacteria, including Staphylococcus spp., E. coli, and others, making it versatile in antimicrobial applications (Framycetin sulphate, 1967).

  • Framycetin sulfate's role in dermatology includes applications as skin protectants, lubricants, and drying agents, showcasing its potential in topical treatments (Nimbekar, Bhange, & A.P., 2012).

  • In veterinary medicine, framycetin sulfate can induce resistance in enteric E coli in pigs within days, highlighting its potential as an antibiotic for livestock (O'brien & Campbell, 1975).

  • Framycetin sulfate shows better antibacterial activity and clinical efficacy than other topical antibiotics in treating corneal ulcers (Reddy, 1988).

  • It enhances the effectiveness of combined therapy for adenoiditis in children, improving treatment compliance (Soldatskiĭ, Oa, & Ivanenko, 2014).

  • Framycetin sulfate is well tolerated and non-toxic in doses sufficient to suppress fecal organisms, suggesting its suitability for pre-operative bowel sterilization (Horsburgh, 1961).

  • Its combination with Sphaeranthus amaranthoides extract has been shown to accelerate the wound healing process, reducing wound surface area and enhancing wound contraction and epithelialization (Latha, Reddy, & Amarnath, 2009).

Safety And Hazards

Framycetin sulfate is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXVKQDWLFHVGR-WQDIDPJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48N6O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25389-98-4
Record name D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25389-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10948247
Record name Neomycin B sulfate
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URL https://comptox.epa.gov/dashboard/DTXSID10948247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Framycetin sulfate

CAS RN

4146-30-9, 28002-70-2, 1405-10-3, 25389-98-4
Record name Neomycin B sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4146-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Framycetin sulfate
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URL https://commonchemistry.cas.org/detail?cas_rn=28002-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neomycin B, sulfate (salt)
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Record name Neomycin, sulfate (salt)
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Record name Neomycin B sulfate
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Record name Framycetin sulphate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Neomycin B sulphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
370
Citations
I Clarot, A Regazzeti, N Auzeil, F Laadani… - … of Chromatography A, 2005 - Elsevier
A rapid and simple method for the determination of main components and related substances of both neomycin sulfate and framycetin sulfate by HPLC and evaporative light scattering …
Number of citations: 65 www.sciencedirect.com
DD Gapparov, ZA Smanova, YV Timchenko… - … Diagnostics of materials, 2020 - zldm.ru
A method for determination of framycetin sulfate in a Framidex preparation (eye and ear drops) by HPLC-UV (ë= 365 nm) using 2, 4-dinitrofluorobenzene as a derivatizing agent has …
Number of citations: 2 www.zldm.ru
MN Nehete, S Nipanikar, AS Kanjilal, S Kanjilal… - Journal of Ayurveda and …, 2016 - Elsevier
… Alloxan (120 mg/kg, intraperitoneal) induced diabetic rat models (incision and excision models) were used to evaluate wound healing effect of cream A, B, and framycetin sulfate. Cream …
Number of citations: 19 www.sciencedirect.com
B Linage, C Gonzalo - Journal of dairy science, 2008 - Elsevier
… The original combination of penethamate hydriodide, benethamine penicillin and framycetin sulfate evaluated in this study as dry ewe therapy was very efficient in reducing IMI …
Number of citations: 22 www.sciencedirect.com
SU Nipanikar, KV Gajare, VG Vaidya… - Ancient Science of …, 2017 - ncbi.nlm.nih.gov
Objectives: The main objective of the present study was to assess efficacy and safety of AHPL/AYTOP/0113 cream, a polyherbal formulation in comparison with Framycetin sulphate …
Number of citations: 3 www.ncbi.nlm.nih.gov
AM Kulkarni, A Dwivedi - Journal of Advanced …, 2019 - medicaljournalshouse.com
… Framycetin Sulfate Cream in the management of infected wound wsr to Dushta Vrana. Keywords: Infected Wound, Framycetin Sulfate, … more significant than Framycetin Sulfate Cream in …
Number of citations: 2 www.medicaljournalshouse.com
M Shafiuddin, A Khan, S Ali - Int J Chem Sci, 2009 - academia.edu
… and framycetin sulfate cream 1 % w/w as standard drug. … and 75% of healing with framycetin sulfate cream and control, … reference standard and received framycetin sulfate cream 1% w/w…
Number of citations: 20 www.academia.edu
AG Mendes, AT Almada, T Guidugli - Arquivos Brasileiros de …, 1991 - SciELO Brasil
A fim de avaliar a sensibilidade "in vitro" à associação de sulfato de framicetina, sulfato de polimixina B e gramicidina, estudamos amostras de 96 pacientes portadores de patologias …
Number of citations: 2 www.scielo.br
ZB Ismail, MM Muhaffel, E Abu-Basha - Veterinary world, 2018 - ncbi.nlm.nih.gov
… , 100 mg penethamate hydriodide, and 100 mg framycetin sulfate. Group 3 (n=33) received … mg penethamate hydriodide, and 100 mg framycetin sulfate. The incidence and severity of …
Number of citations: 14 www.ncbi.nlm.nih.gov
CN Fatmawati, E Retnaningtyas, TD Wahyuni - J Vocat Nurs, 2020 - e-journal.unair.ac.id
… Tule -framycetin sulfate 1% increased on the 7th day, and 12 which between the Tule framycetin sulfate 1% … between Tule framycetin sulfate 1% with Aloe Vera 10% and Aloe Vera 40%. …
Number of citations: 3 e-journal.unair.ac.id

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